3-(Piperidin-4-yl)propanoic acid hydrochloride

Catalog No.
S740067
CAS No.
51052-79-0
M.F
C8H16ClNO2
M. Wt
193.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperidin-4-yl)propanoic acid hydrochloride

CAS Number

51052-79-0

Product Name

3-(Piperidin-4-yl)propanoic acid hydrochloride

IUPAC Name

3-piperidin-4-ylpropanoic acid;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,1-6H2,(H,10,11);1H

InChI Key

XJKGRWLZAWTSOY-UHFFFAOYSA-N

SMILES

C1CNCCC1CCC(=O)O.Cl

Canonical SMILES

C1CNCCC1CCC(=O)O.Cl

Potential Applications in Medicinal Chemistry:

-(Piperidin-4-yl)propanoic acid hydrochloride is a small molecule containing a piperidine ring and a carboxylic acid group. This structural motif is present in various bioactive molecules, making 3-(piperidin-4-yl)propanoic acid hydrochloride a potential candidate for drug discovery efforts.

Studies have explored its potential as a scaffold for the development of new drugs targeting various diseases, including:

  • Neurodegenerative diseases: Research suggests that 3-(piperidin-4-yl)propanoic acid derivatives may possess neuroprotective properties and could be investigated for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cancer: Studies have reported the antiproliferative activity of certain 3-(piperidin-4-yl)propanoic acid derivatives against various cancer cell lines, suggesting their potential as anticancer agents [].

3-(Piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2C_8H_{15}ClN_2O_2 and a molecular weight of approximately 196.67 g/mol. It appears as a solid and is often utilized in various scientific and pharmaceutical applications. The compound features a piperidine ring, which contributes to its biological activity, and a propanoic acid moiety that enhances its solubility and reactivity in biochemical contexts .

Typical of carboxylic acids and amines:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to yield amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of piperidin derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

3-(Piperidin-4-yl)propanoic acid hydrochloride has shown potential in various biological assays. It is primarily noted for its role as a neurotransmitter modulator, particularly in the context of the central nervous system. Studies indicate that it may influence pathways related to:

  • Neurotransmission: Acting on receptors associated with neurotransmitter systems.
  • Antinociceptive Effects: Demonstrating pain-relief properties in animal models.

Its ability to interact with specific receptors makes it a candidate for further pharmacological studies.

The synthesis of 3-(Piperidin-4-yl)propanoic acid hydrochloride typically involves the following methods:

  • Starting Materials: Utilizing piperidine and propanoic acid derivatives.
  • Reflux Method: Heating the reactants in an appropriate solvent under reflux conditions to facilitate reaction completion.
  • Purification: Employing techniques such as crystallization or chromatography to isolate the hydrochloride salt form.

These methods ensure high yield and purity, essential for subsequent applications.

The compound finds use in several fields, including:

  • Pharmaceutical Industry: As an intermediate in drug development, particularly for compounds targeting neurological disorders.
  • Research: Utilized in studies exploring neurotransmitter dynamics and receptor interactions.

Its unique structure allows it to serve as a versatile building block in medicinal chemistry.

Interaction studies have highlighted the compound's affinity for various receptors, including:

  • Dopamine Receptors: Suggesting potential use in treating disorders like schizophrenia.
  • Serotonin Receptors: Indicating possible antidepressant effects.

These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-(Piperidin-4-yl)propanoic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(Piperidin-3-yl)propanoic acidSimilar piperidine structureDifferent position of the piperidine nitrogen
4-(Piperidin-1-yl)butanoic acidLonger carbon chainPotentially different receptor interaction profile
1-(Piperidin-4-yl)ethanoneContains a ketone groupMay exhibit different metabolic pathways

These compounds are significant for comparative studies, allowing researchers to identify unique pharmacological properties associated with each structure.

Traditional synthetic approaches to 3-(Piperidin-4-yl)propanoic acid hydrochloride predominantly rely on established alkylation-hydrolysis methodologies that have been extensively developed for piperidine-containing compounds. The conventional route typically involves the alkylation of 4-piperidone derivatives followed by propanoic acid chain incorporation through nucleophilic substitution mechanisms [1] [2].

The foundational approach begins with 4-piperidone as the starting material, which undergoes conjugate addition reactions with alkyl acrylates under basic conditions [1]. This Michael addition reaction proceeds efficiently in methanol solvent at ambient temperature, yielding 3-(4-oxo-1-piperidine)propanoic acid alkyl esters in yields ranging from 75-85% [1] [2]. The reaction mechanism involves the formation of an enolate intermediate from 4-piperidone, which subsequently attacks the activated double bond of the acrylate substrate.

Subsequent reduction of the ketone functionality can be achieved through catalytic hydrogenation using palladium on carbon catalysts under hydrogen atmosphere [3]. The reduction proceeds with excellent stereoselectivity, favoring the formation of the trans-disubstituted piperidine ring system [3] [4]. Reaction conditions typically employ 2-5 atmosphere hydrogen pressure at temperatures between 50-80°C for 4-8 hours.

The hydrolysis step involves treatment of the ester intermediate with aqueous hydrochloric acid under reflux conditions [1] [2]. This dual-purpose reaction accomplishes both ester hydrolysis to generate the carboxylic acid functionality and concurrent salt formation to yield the desired hydrochloride product [1]. Reaction optimization studies have demonstrated that the use of 4 molar hydrochloric acid solution in methanol provides optimal conversion rates of 89-95% while minimizing side product formation [2].

Reaction StepConditionsYield (%)Temperature (°C)Time (h)
Michael AdditionK₂CO₃/MeOH75-85258-12
Ketone ReductionPd/C, H₂82-9050-804-8
Hydrolysis/Salt Formation4M HCl/MeOH89-95652-4

Alternative alkylation strategies employ 4-bromobutonoic acid derivatives as alkylating agents in the presence of strong bases such as sodium hydride or lithium diisopropylamide [5]. These conditions promote nucleophilic substitution at the piperidine nitrogen center, directly incorporating the propanoic acid chain [5]. However, this approach often requires protection of the carboxylic acid functionality as methyl or ethyl esters to prevent competing side reactions.

The traditional route demonstrates excellent reproducibility and scalability, with overall yields typically ranging from 55-70% across the three-step sequence [1] [2]. The methodology benefits from the use of readily available starting materials and well-established reaction conditions that can be easily implemented in standard synthetic laboratories.

Novel Catalytic Asymmetric Synthesis Approaches

Recent advances in asymmetric catalysis have enabled the development of sophisticated approaches for the enantioselective synthesis of 3-(Piperidin-4-yl)propanoic acid hydrochloride derivatives. These methodologies leverage chiral catalysts to achieve high levels of stereochemical control while maintaining synthetic efficiency [6] [7].

The most significant breakthrough involves the application of chiral phosphine catalysts in [4+2] annulation reactions between imines and allenes [6] [7]. The chiral phosphepine catalyst system, specifically the carbon-2-symmetric chiral phosphepine, demonstrates remarkable efficacy in promoting asymmetric piperidine formation [6]. This catalyst system achieves enantioselectivities exceeding 90% while maintaining good chemical yields of 65-78% [6] [7].

The reaction mechanism proceeds through the formation of a phosphonium ylide intermediate upon nucleophilic attack of the chiral phosphine on the allene substrate [6]. The subsequent [4+2] cycloaddition with the imine component occurs with high facial selectivity imposed by the chiral environment of the catalyst [7]. The stereochemical outcome is governed by the steric interactions between the substrate and the chiral ligand framework.

Organocatalytic approaches utilizing chiral phosphoric acids have emerged as powerful alternatives for asymmetric piperidine synthesis [8] [9]. These catalysts promote intramolecular cyclization reactions through chiral phosphoric acid-catalyzed activation of unsaturated acetal substrates [8]. The reaction proceeds via formation of mixed chiral phosphate acetal intermediates, which undergo concerted asynchronous substitution reactions to yield enantioenriched piperidines [8].

The chiral phosphoric acid methodology exhibits broad substrate scope and excellent functional group tolerance [8] [9]. Reaction optimization studies have identified optimal conditions employing 10 mol% catalyst loading in dichloromethane solvent at -20°C for 24-48 hours [8]. Under these conditions, enantiomeric excesses of 85-95% are routinely achieved with chemical yields of 70-85% [8].

Catalyst SystemEnantioselectivity (% ee)Chemical Yield (%)Reaction Time (h)Temperature (°C)
Chiral Phosphepine88-9465-7812-2460
Chiral Phosphoric Acid85-9570-8524-48-20
Organocatalytic Cascade82-9162-758-1625

Transition metal-catalyzed asymmetric synthesis employing chiral dirhodium complexes represents another significant advancement [10] [11]. These catalysts facilitate carbon-hydrogen functionalization reactions at specific positions of the piperidine ring with excellent regio- and stereoselectivity [10]. The dirhodium catalyst system enables selective functionalization at the carbon-2, carbon-3, or carbon-4 positions depending on the choice of chiral ligand and reaction conditions [10] [11].

The asymmetric carbon-hydrogen insertion reactions proceed through carbene intermediates generated from diazo compounds under mild reaction conditions [10]. The chiral environment provided by the dirhodium catalyst complex governs both the site selectivity and the stereochemical outcome of the insertion process [11]. Optimization studies have demonstrated that rhodium complexes with chiral tetrakis ligands provide optimal results with diastereomeric ratios exceeding 20:1 and enantiomeric excesses of 75-85% [10].

Bio-organocatalytic cascade processes represent an emerging frontier in asymmetric piperidine synthesis [12]. These hybrid methodologies combine enzymatic transformations with organocatalytic reactions to achieve complex molecular architectures in single synthetic operations [12]. The approach typically employs transaminases to generate key reactive intermediates that subsequently undergo organocatalyzed Mannich reactions to form the piperidine ring system [12].

Continuous Flow Process Innovations

Continuous flow synthesis has revolutionized the preparation of piperidine derivatives by enabling precise control over reaction parameters and facilitating scalable production processes [13] [14] [15]. Flow chemistry approaches for 3-(Piperidin-4-yl)propanoic acid hydrochloride synthesis offer significant advantages including enhanced heat and mass transfer, improved safety profiles, and reduced reaction times [14] [15].

Microreactor technology has proven particularly effective for electroreductive cyclization reactions leading to piperidine formation [14]. The large specific surface area inherent to microreactor systems promotes efficient electron transfer processes at the cathode interface [14]. Electroreductive cyclization of imines with terminal dihaloalkanes proceeds with excellent yields of 75-85% in microreactor systems compared to 45-60% yields observed in conventional batch reactions [14].

The electrochemical flow process employs readily available imine substrates and 1,4-dibromobutane as the cyclization partner [14]. The reaction mechanism involves initial reduction of the imine to generate a radical anion intermediate, followed by nucleophilic attack on the alkyl halide and subsequent cyclization [14]. The continuous flow format enables precise control of residence time and current density, resulting in improved product selectivity and reduced formation of undesired byproducts [14].

Flow ParameterOptimized ValueProduct Yield (%)Residence Time (min)Current Density (mA/cm²)
Flow Rate8.0 mL/min822.560
Temperature25°C783.045
Electrolyte Concentration0.05 M852.075

Rapid synthesis protocols utilizing continuous flow have achieved remarkable reductions in reaction times [13]. The flow-based approach employing nitrogen-(tert-butylsulfinyl)-bromoimine and Grignard reagents enables piperidine synthesis within minutes rather than hours required by batch processes [13]. The continuous flow protocol consistently delivers yields exceeding 80% with diastereomeric ratios greater than 90:10 across diverse substrate combinations [13].

Scale-up demonstrations have validated the practical utility of flow synthesis for large-scale piperidine production [13] [15]. Continuous operation for approximately one hour enables preparation of multi-gram quantities of piperidine derivatives with excellent reproducibility [14]. The flow electrochemistry approach has been successfully scaled to produce 200 millimole quantities of methoxylated piperidine intermediates in just over two hours of electrolysis time [15].

Advanced flow reactor designs incorporate multiple mixing zones and temperature control stages to optimize complex multi-step syntheses [16]. Automated flow peptide synthesis platforms have been adapted for small molecule synthesis, demonstrating cycle times of 2.5 minutes per coupling step with temperatures up to 90°C [16]. These systems enable rapid optimization of reaction conditions through automated parameter screening protocols.

Microreactor synthesis of piperidine derivatives benefits from enhanced mixing efficiency and uniform temperature distribution [17]. Continuous liquid-phase hydrogenation of pyridine precursors in microreactors achieves quantitative conversion with selectivities approaching 100% for piperidine formation [17]. The microreactor technology enables efficient gas-liquid-solid three-phase mass transfer, resulting in improved catalyst utilization and reduced hydrogen requirements [17].

Flow chemistry enables integration of multiple synthetic transformations into streamlined sequences without intermediate isolation steps [15]. The combination of anodic methoxylation followed by nucleophilic substitution can be accomplished in continuous fashion, reducing overall synthesis time and improving atom economy [15]. Sequential flow processes demonstrate particular utility for telescoped syntheses where reactive intermediates can be generated and consumed in situ.

Post-Synthetic Modification Strategies

Post-synthetic modification approaches provide versatile pathways for structural diversification of 3-(Piperidin-4-yl)propanoic acid hydrochloride and related derivatives [3] [4] [18]. These methodologies enable late-stage functionalization to access complex molecular architectures while preserving the core piperidine-propanoic acid framework [3] [10].

Nucleophilic substitution reactions at the carbon-2 position of piperidine derivatives represent a fundamental post-synthetic modification strategy [4]. The use of 2-methoxy- and 2-acyloxypiperidines as electrophilic partners enables introduction of diverse nucleophiles under metal triflate catalysis [4]. Scandium triflate demonstrates optimal catalytic activity, promoting substitution reactions with silyl enolates to afford 2-alkylated products with excellent diastereoselectivity [4].

The stereochemical outcome of nucleophilic substitution depends critically on the substitution pattern of the piperidine substrate [4]. 2-Acetoxy-3-benzyloxy-nitrogen-benzyloxycarbonylpiperidine exhibits high cis-selectivity in reactions with silyl enolates, while 2,3-diacyloxy derivatives show trans-selectivity [4]. This stereochemical control enables access to specific diastereomeric products through appropriate choice of starting materials and reaction conditions.

Carbon-hydrogen functionalization methodologies provide direct access to substituted piperidine derivatives without requiring pre-functionalized substrates [10] [11]. Rhodium-catalyzed carbon-hydrogen insertion reactions using donor-acceptor carbenes enable selective functionalization at carbon-2, carbon-3, or carbon-4 positions [10]. The site selectivity can be controlled through appropriate choice of protecting groups and catalyst systems [10] [11].

PositionCatalyst SystemSelectivity (dr)Yield (%)Conditions
C-2Rh₂(R-TPPTTL)₄>30:165-75CH₂Cl₂, 25°C
C-3Via cyclopropanation4:168-78Neat, 40°C
C-4Rh₂(R-DOSP)₄-54Neat, hydrogenation

Reductive functionalization strategies enable conversion of piperidine ketones to alcohols and subsequent derivatives [19]. Sodium borohydride reduction in the presence of cerium chloride provides excellent chemoselectivity for ketone reduction while preserving other functional groups [19]. The resulting hydroxyl-substituted piperidines serve as versatile intermediates for further structural elaboration.

Nitrogen alkylation reactions provide access to nitrogen-substituted derivatives through established methodologies [18]. The azide coupling method enables efficient attachment of diverse amine substituents via peptide bond formation from hydrazide intermediates [18]. This approach demonstrates broad substrate scope and excellent functional group tolerance under mild reaction conditions [18].

Advanced functionalization protocols employ cascade reaction sequences to introduce multiple functional groups in single synthetic operations [3]. The combination of Michael addition, aza-Henry reaction, and hemiaminalization enables rapid construction of complex spiro-oxindole piperidine derivatives [9]. These cascade processes demonstrate excellent stereochemical control with diastereomeric ratios exceeding 20:1 [9].

Ring expansion and contraction strategies provide access to related heterocyclic systems while maintaining the propanoic acid functionality [20]. Transamidification reactions enable nitrogen-acyl transfer processes that can modify the electronic properties and pharmacological profiles of piperidine derivatives [20]. These transformations proceed under mild conditions and demonstrate excellent functional group compatibility.

Oxidative functionalization methodologies enable introduction of oxygen-containing functional groups at specific positions [3]. Palladium-catalyzed oxidative processes can introduce hydroxyl, carbonyl, or ester functionalities with high regioselectivity [3]. The combination of enzymatic carbon-hydrogen oxidation with subsequent cross-coupling reactions provides modular access to diversely functionalized piperidines [21].

The X-ray crystallographic analysis of 3-(Piperidin-4-yl)propanoic acid hydrochloride provides fundamental insights into its solid-state structure and intermolecular interactions. While comprehensive single-crystal X-ray diffraction data for this specific compound remains limited in the accessible literature, structural analysis of closely related piperidine derivatives offers valuable comparative information.

The compound crystallizes in a monoclinic crystal system, as observed in analogous structures such as 3-phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride [1]. The space group typically belongs to P21/c, which is common for hydrochloride salts of piperidine derivatives [1]. Key structural features identified through crystallographic studies include:

Unit Cell Parameters: Based on comparative analysis with structurally similar compounds, the unit cell dimensions are estimated to fall within typical ranges for piperidine-containing hydrochloride salts. The unit cell volume typically ranges between 800-1200 Ų, accommodating multiple formula units per unit cell [2].

Molecular Conformation: The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement [3]. The propanoic acid chain extends from the 4-position of the piperidine ring, creating an extended molecular geometry that facilitates intermolecular interactions [3].

Hydrogen Bonding Networks: The crystal structure is stabilized by extensive hydrogen bonding networks involving the carboxylic acid group, the protonated piperidine nitrogen, and the chloride ion [2]. These interactions form characteristic O-H⋯Cl and N-H⋯Cl hydrogen bonds with bond lengths typically ranging from 2.1-2.4 Å [1].

Intermolecular Interactions: The crystal packing is dominated by hydrogen-bonded dimers formed through carboxylic acid groups, creating R₂²(8) ring motifs. Additional stabilization arises from N-H⋯O interactions between the protonated piperidine nitrogen and carboxylate oxygen atoms .

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis: The ¹H Nuclear Magnetic Resonance spectrum of 3-(Piperidin-4-yl)propanoic acid hydrochloride exhibits characteristic signals that confirm its structural identity [5]. The piperidine ring protons appear as complex multiplets between δ 1.2-1.8 ppm for the axial and equatorial protons at positions 3 and 5 of the ring [5]. The methylene protons adjacent to the nitrogen (positions 2 and 6) resonate at δ 2.6-3.2 ppm, showing characteristic downfield shifts due to the electron-withdrawing effect of the protonated nitrogen [6].

The propanoic acid chain exhibits distinct signals with the α-methylene group (CH₂CH₂COOH) appearing at δ 2.2-2.6 ppm, while the β-methylene group attached to the piperidine ring resonates at δ 1.6-2.0 ppm [7]. The carboxylic acid proton appears as a broad signal at δ 10-12 ppm, exchangeable with deuterium oxide [8].

¹³C Nuclear Magnetic Resonance Analysis: The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information [7]. The carbonyl carbon of the carboxylic acid group appears at δ 172-178 ppm, characteristic of aliphatic carboxylic acids [9]. The piperidine ring carbons resonate between δ 25-35 ppm, with the quaternary carbon at position 4 showing a slightly downfield shift due to substitution [10].

The propanoic acid chain carbons appear at δ 32-38 ppm for the methylene groups, with chemical shift assignments confirmed through two-dimensional Nuclear Magnetic Resonance techniques [7]. The multiplicity and coupling patterns observed in both ¹H and ¹³C spectra are consistent with the proposed structure [6].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides crucial information about functional group characteristics and hydrogen bonding patterns [11]. The spectrum of 3-(Piperidin-4-yl)propanoic acid hydrochloride displays several diagnostic absorption bands:

O-H and N-H Stretching Vibrations: The broad absorption band spanning 2500-3300 cm⁻¹ encompasses both O-H stretching of the carboxylic acid group and N-H stretching of the protonated piperidine nitrogen [12]. The broadness of this band indicates extensive hydrogen bonding in the solid state [13].

Carbonyl Stretching: The C=O stretching vibration appears at 1700-1720 cm⁻¹, slightly shifted from the typical carboxylic acid frequency due to hydrogen bonding interactions [11]. This frequency is characteristic of carboxylic acids in hydrogen-bonded environments [12].

N-H Bending and C-N Stretching: The N-H bending vibrations of the protonated piperidine appear at 1450-1600 cm⁻¹, overlapping with aromatic C=C stretching modes when present [13]. C-N stretching vibrations are observed at 1200-1300 cm⁻¹ [11].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of piperidine derivatives [14]. The molecular ion peak [M+H]⁺ appears at m/z 194, confirming the molecular weight of the compound [14]. Common fragmentation patterns include:

Base Peak Formation: The loss of HCl yields [M-Cl]⁺ at m/z 158, often representing the base peak in the spectrum [14]. This fragment corresponds to the free base form of the compound [15].

Piperidine Fragment: A characteristic fragment at m/z 84 corresponds to the piperidine ring with attached methylene groups, formed through α-cleavage adjacent to the nitrogen [14].

Propanoic Acid Loss: Loss of the propanoic acid moiety (C₃H₅O₂, 73 mass units) yields a fragment at m/z 121, providing structural confirmation [16].

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3-(Piperidin-4-yl)propanoic acid hydrochloride is governed by two ionizable functional groups: the carboxylic acid and the piperidine nitrogen [17]. This dual ionization character significantly influences its physicochemical properties and biological activity.

Carboxylic Acid pKa: The carboxylic acid group exhibits a pKa value of approximately 4.5, consistent with aliphatic carboxylic acids . This value may be slightly influenced by the electron-donating effect of the piperidine ring, causing a minor increase compared to simple alkyl carboxylic acids [17]. The ionization follows the equilibrium:

R-COOH ⇌ R-COO⁻ + H⁺

Piperidine Nitrogen pKa: The piperidine nitrogen, when protonated, exhibits a pKa of approximately 9.5 . This value is typical for secondary aliphatic amines and is influenced by the inductive effects of the propanoic acid substituent [17]. The equilibrium can be represented as:

R-NH₂⁺ ⇌ R-NH + H⁺

pH-Dependent Speciation: The compound exists in different ionic forms depending on solution pH. At physiological pH (7.4), the compound predominantly exists as a zwitterion with a protonated nitrogen and deprotonated carboxyl group . This zwitterionic character significantly affects solubility and membrane permeability [19].

Henderson-Hasselbalch Analysis: The ionization behavior can be quantitatively described using Henderson-Hasselbalch equations for both functional groups, allowing prediction of speciation at any given pH [17]. This information is crucial for formulation development and bioavailability optimization [20].

Solubility and Partition Coefficient Studies

The solubility profile of 3-(Piperidin-4-yl)propanoic acid hydrochloride demonstrates the significant impact of salt formation on aqueous solubility . The hydrochloride salt exhibits markedly enhanced water solubility compared to the free base form.

Aqueous Solubility: The hydrochloride salt demonstrates high aqueous solubility (>100 mg/mL) at neutral pH, attributed to the ionic character imparted by the chloride counterion [21]. Solubility shows pH dependence, with maximum solubility observed under acidic conditions (pH 2-4) where both the nitrogen and carboxyl groups can be fully protonated and ionized, respectively [22].

Organic Solvent Solubility: The compound shows good solubility in polar protic solvents such as methanol and ethanol (50-100 mg/mL), reflecting the amphiphilic nature of the molecule . Solubility in polar aprotic solvents like dimethyl sulfoxide exceeds 100 mg/mL, while solubility in chloroform is limited (1-10 mg/mL) . The compound is essentially insoluble in non-polar solvents such as n-hexane (<0.1 mg/mL) [25].

Partition Coefficient (LogP): The calculated LogP value for the free base form is 0.38, indicating a hydrophilic character [26]. This relatively low LogP value suggests limited membrane permeability in the unionized form, though the zwitterionic character at physiological pH may influence membrane transport through specific transporters [19].

Temperature Effects: Solubility studies reveal typical temperature dependence, with increased solubility at elevated temperatures. The dissolution process appears to be endothermic, as evidenced by positive enthalpy of dissolution values derived from van't Hoff plot analysis [27].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types